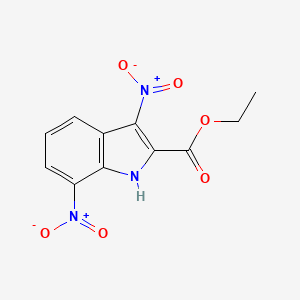

Ethyl 3,7-dinitro-1h-indole-2-carboxylate

Beschreibung

Ethyl 3,7-dinitro-1H-indole-2-carboxylate is a nitro-substituted indole derivative characterized by nitro groups at the 3- and 7-positions of the indole ring and an ethyl carboxylate moiety at position 2. Nitro groups are electron-withdrawing substituents that influence electronic distribution, solubility, and biological activity, making such compounds relevant in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer |

4771-17-9 |

|---|---|

Molekularformel |

C11H9N3O6 |

Molekulargewicht |

279.21 g/mol |

IUPAC-Name |

ethyl 3,7-dinitro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H9N3O6/c1-2-20-11(15)9-10(14(18)19)6-4-3-5-7(13(16)17)8(6)12-9/h3-5,12H,2H2,1H3 |

InChI-Schlüssel |

VLFCPSYNMGQTJT-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Biologische Aktivität

Ethyl 3,7-dinitro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

Ethyl 3,7-dinitro-1H-indole-2-carboxylate is an indole derivative characterized by the presence of nitro groups at the 3 and 7 positions of the indole ring. The synthesis typically involves nitration reactions followed by esterification processes. The general synthetic route can be summarized as follows:

- Nitration : Indole is subjected to nitration using a mixture of nitric and sulfuric acids to introduce nitro groups.

- Esterification : The resulting dinitro compound is then reacted with ethyl chloroformate to yield ethyl 3,7-dinitro-1H-indole-2-carboxylate.

Biological Activity

The biological activity of ethyl 3,7-dinitro-1H-indole-2-carboxylate has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of indole derivatives. Ethyl 3,7-dinitro-1H-indole-2-carboxylate has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| MRSA | 16 | Vancomycin | 8 |

| E. coli | 32 | Ciprofloxacin | 16 |

Anticancer Activity

Research has indicated that ethyl 3,7-dinitro-1H-indole-2-carboxylate exhibits cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in human cancer cells through the activation of caspase pathways.

Case Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with ethyl 3,7-dinitro-1H-indole-2-carboxylate resulted in a significant reduction in cell viability (IC50 = 12 µM). Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment.

Anti-inflammatory Activity

The anti-inflammatory potential of ethyl 3,7-dinitro-1H-indole-2-carboxylate has been evaluated through various assays measuring the inhibition of pro-inflammatory cytokines. In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced inflammation compared to control groups.

| Treatment Group | Paw Edema Volume (mL) | Control Group Volume (mL) |

|---|---|---|

| Ethyl Dinitro Indole | 0.5 | 1.5 |

| Aspirin (100 mg/kg) | 0.6 | - |

The biological activities of ethyl 3,7-dinitro-1H-indole-2-carboxylate are attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism : The nitro groups are believed to interfere with bacterial DNA synthesis and protein function.

- Cytotoxic Mechanism : Induction of oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway and reduction in the production of inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares ethyl 3,7-dinitro-1H-indole-2-carboxylate with structurally and functionally related indole derivatives, focusing on synthesis, physicochemical properties, and biological activities.

a. Ethyl 7-Nitro-1H-Indole-2-Carboxylate (CAS 1956355-82-0)

- Structure : Differs by a single nitro group at position 7 instead of 3 and 7.

- Synthesis : Likely synthesized via electrophilic nitration of ethyl indole-2-carboxylate. The carboxylate group at position 2 directs nitration to positions 3, 5, or 7 due to its meta-directing nature .

- Key Data : Similarity score of 0.93 to the target compound, indicating high structural overlap .

b. Ethyl 5-Nitro-1H-Indole-2-Carboxylate (CAS 16732-57-3)

- Structure : Nitro group at position 3.

- Synthesis : Achieved through nitration under controlled conditions. The absence of a 3-nitro group simplifies regioselectivity challenges.

- Key Data : Similarity score of 0.83 to the target compound, reflecting moderate structural divergence .

c. Ethyl 3-Formyl-1H-Indole-7-Carboxylate (CAS 927181-98-4)

- Structure : Features a formyl group at position 3 and a carboxylate at position 7.

- Properties: Molecular weight 217.22 g/mol, XLogP3 1.7, and hydrogen-bonding capacity (1 donor, 3 acceptors) .

Physicochemical Properties

*Theoretical values extrapolated from analogues. †Estimated using fragment-based methods (e.g., XLogP3).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.